

Physicochemical Properties of 1,2,3-Trichloropropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trichloropropane

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Introduction

1,2,3-Trichloropropane (TCP) is a synthetic, colorless to straw-colored liquid organic compound with the chemical formula $C_3H_5Cl_3$.^{[1][2][3]} Historically, it has been utilized as an industrial solvent, a paint and varnish remover, a cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals, such as polysulfone liquid polymers and dichloropropene.^{[4][5][6]} Due to its chemical stability and persistence in the environment, particularly in groundwater, coupled with its classification as a likely human carcinogen, **1,2,3-trichloropropane** has emerged as a significant environmental contaminant of concern.^{[6][7][8]} ^[9] This technical guide provides a comprehensive overview of the core physicochemical properties of **1,2,3-trichloropropane**, detailed experimental protocols for their determination, and a summary of its environmental fate and degradation pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **1,2,3-trichloropropane** are summarized in the tables below. These properties are crucial for understanding its behavior in various environmental and biological systems.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ Cl ₃	[1]
Molecular Weight	147.43 g/mol	[1][10][11]
Appearance	Colorless to straw-colored liquid	[2][3][10]
Odor	Chloroform-like, strong, sweet, acid odor	[1][2][5][12]
Density	1.385 - 1.3889 g/cm ³ at 20°C	[4][7][11]
Boiling Point	156 - 156.85 °C	[2][4][10][11][13][14]
Melting Point	-14 °C	[2][11][14]
Refractive Index	1.484 at 20°C/D	[14]

Solubility and Partitioning Behavior

Property	Value	Source(s)
Water Solubility	1750 mg/L at 25°C (Slightly soluble)	[1][2][8][10]
Solubility in other solvents	Soluble in ethanol, ethyl ether, chloroform, and carbon tetrachloride	[1][15]
Octanol-Water Partition Coefficient (logP)	1.98 - 2.27 (temperature dependent)	[2][4][7][10]
Soil Organic Carbon-Water Partition Coefficient (log K _{oc})	1.70 - 1.99 (temperature dependent)	[4][7][10]

Volatility and Environmental Fate

Property	Value	Source(s)
Vapor Pressure	3.10 - 3.69 mmHg at 25°C	[2] [4] [7]
Henry's Law Constant	3.43×10^{-4} atm-m ³ /mol at 25°C	[1] [7] [10]
Vapor Density	5.08 (Air = 1)	[12] [16]
Flash Point	71 - 82 °C	[2] [14] [16]
Autoignition Temperature	304 °C	[14]
Explosive Limits	3.2% - 12.6% by volume in air	[2] [14]

Experimental Protocols

The determination of the physicochemical properties of **1,2,3-trichloropropane** relies on standardized experimental methodologies. Below are detailed descriptions of the protocols for key properties, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (Based on ASTM D1078 and ASTM D1120)

The boiling point of **1,2,3-trichloropropane** is determined by distillation.[\[17\]](#)[\[18\]](#) This method covers the distillation range of volatile organic liquids that are chemically stable during the process.[\[18\]](#)

- Apparatus: A round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, a calibrated thermometer, and a heating source.[\[17\]](#)
- Procedure:
 - A measured volume of the **1,2,3-trichloropropane** sample is placed in the distillation flask along with boiling chips.
 - The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

- The sample is heated, and the temperature is recorded at the instant the first drop of condensate falls from the condenser. This is the initial boiling point.
- Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.
- The final boiling point is the temperature observed when the last of the liquid evaporates from the bottom of the flask.
- The observed temperatures are corrected for barometric pressure.

Determination of Density (Based on OECD Guideline 109)

The density of liquid **1,2,3-trichloropropane** can be determined using a hydrometer, a hydrostatic balance (a buoyancy method), or a pycnometer.[\[13\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Apparatus: A calibrated hydrometer, a hydrostatic balance, or a pycnometer of a known volume.
- Procedure (using a pycnometer):
 - The empty pycnometer is cleaned, dried, and weighed.
 - The pycnometer is filled with **1,2,3-trichloropropane**, taking care to avoid air bubbles.
 - The filled pycnometer is brought to a constant temperature (e.g., 20°C) in a water bath.
 - The pycnometer is then removed from the bath, wiped dry, and weighed.
 - The density is calculated by dividing the mass of the **1,2,3-trichloropropane** by the known volume of the pycnometer.

Determination of Vapor Pressure (Based on OECD Guideline 104)

Several methods can be used to measure the vapor pressure of **1,2,3-trichloropropane**, including the dynamic method, the static method, and the isoteniscope method.[\[5\]](#)[\[6\]](#)[\[22\]](#)[\[23\]](#)

[24] The static method is described below.

- Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat-controlled bath.[23]
- Procedure:
 - A small amount of **1,2,3-trichloropropane** is introduced into the sample container.
 - The apparatus is evacuated to remove air.
 - The sample is then degassed by repeated freezing and thawing under vacuum.
 - The temperature of the sample is controlled by the thermostat bath.
 - The vapor pressure of the substance is measured at different temperatures after the system has reached equilibrium.

Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of **1,2,3-trichloropropane** can be determined using the flask method, which is suitable for substances with solubilities above 10^{-2} g/L.[1][2][4][7][25]

- Apparatus: A glass-stoppered flask, a constant temperature shaker or magnetic stirrer, and an analytical instrument for determining the concentration of **1,2,3-trichloropropane** in water (e.g., gas chromatography).
- Procedure:
 - An excess amount of **1,2,3-trichloropropane** is added to a known volume of distilled water in the flask.
 - The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours).
 - The mixture is then allowed to stand to allow for phase separation.

- A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets of the test substance are included.
- The concentration of **1,2,3-trichloropropane** in the aqueous sample is determined using a suitable analytical method.

Determination of Octanol-Water Partition Coefficient (logP) (Based on OECD Guideline 107)

The octanol-water partition coefficient (P_{ow}) is a measure of a chemical's lipophilicity and is determined using the shake-flask method for substances with a log P_{ow} in the range of -2 to 4. [\[3\]](#)[\[8\]](#)[\[10\]](#)[\[14\]](#)[\[16\]](#)

- Apparatus: Glass-stoppered centrifuge tubes, a mechanical shaker, a centrifuge, and analytical instrumentation to measure the concentration of **1,2,3-trichloropropane** in both the water and n-octanol phases.[\[14\]](#)
- Procedure:
 - A known volume of n-octanol and water are placed in a centrifuge tube.
 - A small, known amount of **1,2,3-trichloropropane** is added.
 - The tube is shaken at a constant temperature until equilibrium is reached.
 - The mixture is then centrifuged to separate the n-octanol and water phases.
 - The concentration of **1,2,3-trichloropropane** in each phase is determined.
 - The partition coefficient (P_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP.

Environmental Fate and Degradation

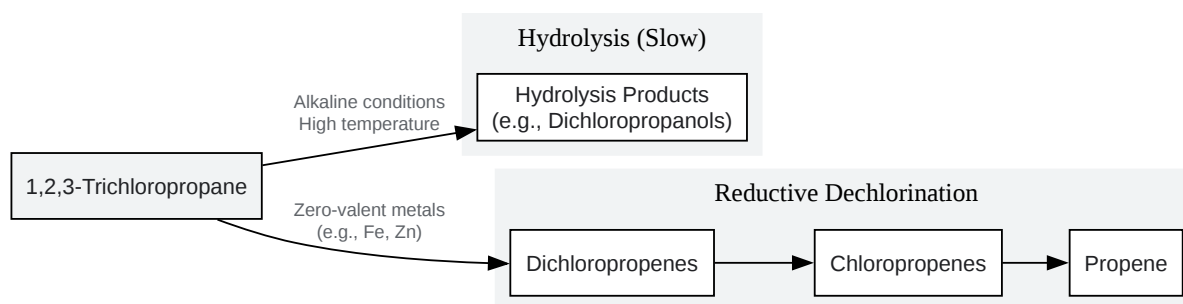
1,2,3-Trichloropropane is a persistent environmental pollutant due to its resistance to natural degradation processes.[\[4\]](#)[\[9\]](#) Its physicochemical properties, such as its moderate water

solubility and density greater than water, allow it to leach from soil and contaminate groundwater, where it can exist as a dense non-aqueous phase liquid (DNAPL).[4][7][8]

The primary degradation pathways for **1,2,3-trichloropropane** in the environment are hydrolysis and reduction.[11][26]

- **Hydrolysis:** The hydrolysis of **1,2,3-trichloropropane** under typical environmental pH and temperature conditions is extremely slow.[9] However, the rate increases under alkaline conditions and at elevated temperatures.[11][26]
- **Reduction:** Reductive dechlorination can occur under anaerobic conditions, particularly in the presence of zero-valent metals like iron and zinc.[11][26] This process involves the sequential removal of chlorine atoms.

The following diagram illustrates the key degradation pathways of **1,2,3-trichloropropane**.



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Environmental Degradation Pathways of **1,2,3-Trichloropropane**.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **1,2,3-trichloropropane**, including quantitative data presented in a structured format and descriptions of the experimental protocols used for their determination. Understanding these properties is fundamental for assessing the environmental fate, transport, and potential for

remediation of this persistent contaminant. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who may encounter or study this compound.

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- To cite this document: BenchChem. [Physicochemical Properties of 1,2,3-Trichloropropane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165214#physicochemical-properties-of-1-2-3-trichloropropane]

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